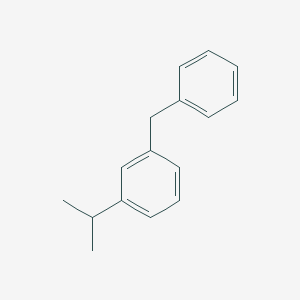
1-Benzyl-3-(propan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a benzyl group and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(propan-2-yl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation and other electrophilic aromatic substitution reactions. One common method involves the alkylation of benzene with benzyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can also enhance the selectivity and yield of the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form corresponding alkylbenzenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2CrO4 in aqueous medium.
Reduction: LiAlH4 in anhydrous ether, H2 with a metal catalyst (e.g., Pd/C).
Substitution: HNO3 and H2SO4 for nitration, H2SO4 for sulfonation, Cl2 or Br2 with a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes.
Substitution: Nitrobenzene, sulfonated benzene, halogenated benzene derivatives.
科学的研究の応用
1-Benzyl-3-(propan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzenes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
作用機序
The mechanism of action of 1-Benzyl-3-(propan-2-yl)benzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring. The benzylic position is particularly reactive due to the resonance stabilization of the benzylic carbocation intermediate. This makes the compound susceptible to electrophilic and nucleophilic attacks, leading to various substitution and addition reactions.
類似化合物との比較
1-Benzyl-3-(propan-2-yl)benzene can be compared with other similar compounds, such as:
Toluene (methylbenzene): Similar in structure but with a methyl group instead of a benzyl and isopropyl group. Toluene is less sterically hindered and more reactive in electrophilic aromatic substitution reactions.
Cumene (isopropylbenzene): Contains an isopropyl group but lacks the benzyl group. Cumene is used primarily in the production of phenol and acetone.
Ethylbenzene: Contains an ethyl group instead of a benzyl and isopropyl group. Ethylbenzene is a precursor to styrene, which is used in the production of polystyrene plastics.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
115372-35-5 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-benzyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C16H18/c1-13(2)16-10-6-9-15(12-16)11-14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3 |
InChIキー |
MSOOLYJBQGXIJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC(=C1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















